molecular formula C10H18O2 B14733228 7,9-Dimethyl-6,10-dioxaspiro[4.5]decane CAS No. 6413-22-5

7,9-Dimethyl-6,10-dioxaspiro[4.5]decane

Cat. No.: B14733228
CAS No.: 6413-22-5
M. Wt: 170.25 g/mol
InChI Key: MLRVHGZYWWKPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dimethyl-6,10-dioxaspiro[45]decane is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-6,10-dioxaspiro[4.5]decane typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents. One method involves reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol to form an intermediate compound. This intermediate can then be further reacted with 2-methylbenzenamine or 3-methylbenzenamine to yield the desired spirocyclic compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the spirocyclic structure.

Scientific Research Applications

7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism by which 7,9-Dimethyl-6,10-dioxaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other spirocyclic compounds may not be suitable.

Properties

CAS No.

6413-22-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

7,9-dimethyl-6,10-dioxaspiro[4.5]decane

InChI

InChI=1S/C10H18O2/c1-8-7-9(2)12-10(11-8)5-3-4-6-10/h8-9H,3-7H2,1-2H3

InChI Key

MLRVHGZYWWKPPB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC2(O1)CCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.